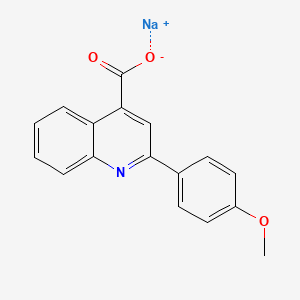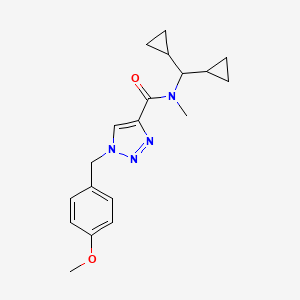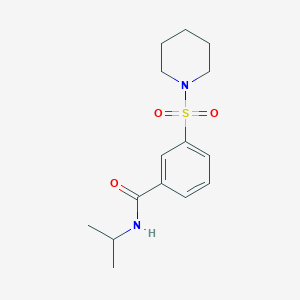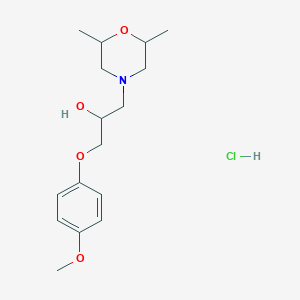![molecular formula C18H24N4O2S B5207514 N,2-diethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5207514.png)
N,2-diethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2-diethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key regulator of B-cell receptor signaling, and its inhibition has shown promising results in the treatment of B-cell malignancies.
Mécanisme D'action
N,2-diethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide binds to the ATP-binding site of BTK, thereby inhibiting its activity and downstream signaling. BTK is a key regulator of B-cell receptor signaling, and its inhibition leads to decreased survival and proliferation of malignant B-cells. N,2-diethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide has also been shown to inhibit other kinases in the B-cell receptor signaling pathway, such as AKT and ERK, further contributing to its anti-tumor effects.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, N,2-diethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide has been shown to have immunomodulatory effects, such as increasing the number and function of natural killer cells and T-cells. N,2-diethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
N,2-diethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide has several advantages for lab experiments, including its potency and selectivity for BTK, its favorable pharmacokinetic profile, and its ability to synergize with other targeted therapies. However, N,2-diethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide has some limitations, such as its potential for off-target effects and its relatively short history of clinical use.
Orientations Futures
For the development of N,2-diethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide include investigation of its use in combination with other targeted therapies and in other B-cell malignancies, as well as the development of more potent and selective BTK inhibitors.
Méthodes De Synthèse
The synthesis of N,2-diethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide involves several steps, starting from the reaction of 2,6-dichloropyridazine with 1-pyrrolidinecarboxamide to form 6-(1-pyrrolidinyl)-3-pyridazinylamine. This intermediate is then reacted with N,2-diethyl-4-sulfamoylbenzenamine to form the final product, N,2-diethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide. The synthesis is relatively straightforward and has been optimized for large-scale production.
Applications De Recherche Scientifique
N,2-diethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, N,2-diethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide has shown potent inhibition of B-cell receptor signaling and induction of apoptosis in malignant B-cells. N,2-diethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide has also been shown to have synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide.
Propriétés
IUPAC Name |
N,2-diethyl-5-(6-pyrrolidin-1-ylpyridazin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-3-14-7-8-15(13-17(14)25(23,24)19-4-2)16-9-10-18(21-20-16)22-11-5-6-12-22/h7-10,13,19H,3-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENNFPBLQAVZLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCCC3)S(=O)(=O)NCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-diethyl-5-[6-(pyrrolidin-1-yl)pyridazin-3-yl]benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-benzyl-4-methyl-5-(2-{[(3-methyl-1-adamantyl)acetyl]oxy}ethyl)-1,3-thiazol-3-ium chloride](/img/structure/B5207453.png)

![4-[2-(2-bromophenoxy)ethyl]morpholine oxalate](/img/structure/B5207468.png)
![2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5207471.png)
![N-[1-[(2-benzoylhydrazino)carbonyl]-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B5207486.png)
![3-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5207494.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-indanecarboxamide](/img/structure/B5207505.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-mesitylacetamide](/img/structure/B5207510.png)

![({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(3-pyridinylmethyl)amine](/img/structure/B5207528.png)

